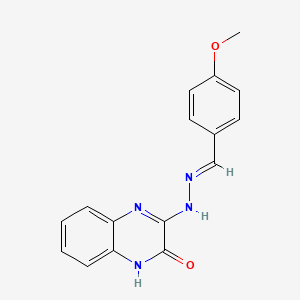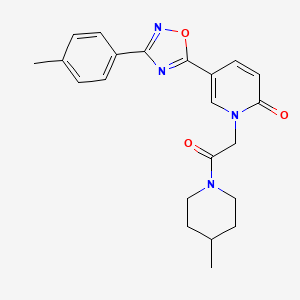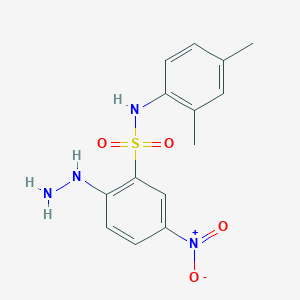![molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9](/img/structure/B2761806.png)
6-Tricyclo[3.2.1.02,4]octanylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tricyclo[3.2.1.02,4]octanylmethanol is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties. It is used in various fields, including synthetic chemistry, materials science, and potentially in pharmaceuticals due to its structural complexity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tricyclo[3.2.1.02,4]octanylmethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tricyclic precursor, often derived from norbornene derivatives.
Functionalization: The precursor undergoes functionalization to introduce the hydroxymethyl group. This can be achieved through a series of reactions, including hydroboration-oxidation or Grignard reactions.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the synthesis in batches, ensuring high purity and yield.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction parameters and can lead to more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tricyclo[3.2.1.02,4]octanylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the compound can yield different alcohol derivatives, depending on the reducing agent used, such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate temperatures.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halides or sulfonates.
Applications De Recherche Scientifique
6-Tricyclo[3.2.1.02,4]octanylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its rigid structure, which can influence the stereochemistry of reactions.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug molecules.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, where its rigidity can enhance material properties.
Mécanisme D'action
The mechanism by which 6-Tricyclo[3.2.1.02,4]octanylmethanol exerts its effects depends on its application:
Chemical Reactions: The rigid tricyclic structure can influence the reactivity and selectivity of the compound in various chemical reactions.
Biological Interactions: In drug design, the compound’s structure can interact with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
6-Tricyclo[3.2.1.02,4]octanylmethanol can be compared with other tricyclic compounds, such as:
Norbornane: Similar rigid structure but lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
Adamantane: Another tricyclic compound with a different framework, often used in pharmaceuticals and materials science.
Tricyclo[3.3.1.13,7]decane: Shares a similar cage-like structure but with different ring sizes and connectivity, leading to different chemical properties.
The uniqueness of this compound lies in its specific tricyclic framework combined with the hydroxymethyl functional group, which provides a versatile platform for various chemical and biological applications.
Propriétés
IUPAC Name |
6-tricyclo[3.2.1.02,4]octanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQSKOGYPUXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CO)C3C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2761724.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2761725.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2761727.png)



![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)

![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)
![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)
![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)
![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)
